molecular formula C17H14N2O4 B460788 2-Amino-6-(hydroxymethyl)-4-(2-methylphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 876709-95-4

2-Amino-6-(hydroxymethyl)-4-(2-methylphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B460788
CAS No.: 876709-95-4
M. Wt: 310.3g/mol
InChI Key: UCUBYZRZYOWDNL-UHFFFAOYSA-N
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Description

2-Amino-6-(hydroxymethyl)-4-(2-methylphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as amino, hydroxymethyl, and carbonitrile groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(hydroxymethyl)-4-(2-methylphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methylbenzaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with 4-hydroxy-6-methyl-2H-pyran-2-one under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(hydroxymethyl)-4-(2-methylphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 2-Amino-6-(carboxymethyl)-4-(2-methylphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile.

    Reduction: 2-Amino-6-(aminomethyl)-4-(2-methylphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Amino-6-(hydroxymethyl)-4-(2-methylphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-(hydroxymethyl)-4-(2-methylphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile involves its interaction with specific molecular targets. For example, its potential antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(2-methylphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile.
  • 2-Amino-6-(hydroxymethyl)-4-phenyl-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile.

Uniqueness

2-Amino-6-(hydroxymethyl)-4-(2-methylphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is unique due to the presence of both hydroxymethyl and carbonitrile groups, which confer distinct chemical reactivity and potential biological activities compared to similar compounds. Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for research and development.

Properties

IUPAC Name

2-amino-6-(hydroxymethyl)-4-(2-methylphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-9-4-2-3-5-11(9)14-12(7-18)17(19)23-15-13(21)6-10(8-20)22-16(14)15/h2-6,14,20H,8,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUBYZRZYOWDNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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